An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122): A Potent uPA Inhibitor
An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122): A Potent uPA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known by its research designation UK122 and as uPA Inhibitor II. This molecule has been identified as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis.
Core Properties and Identification
4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a small molecule belonging to the oxazolone class of compounds. Its core structure features a phenyl-substituted oxazolylidene ring linked to a benzenecarboximidamide moiety.
| Property | Value | Source |
| IUPAC Name | 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide | PubChem |
| Molecular Formula | C₁₇H₁₃N₃O₂ | PubChem |
| Molecular Weight | 291.30 g/mol | PubChem |
| CAS Number | 940290-58-4 | PubChem |
| Synonyms | UK122, uPA Inhibitor II, CHEMBL1945236, (E)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide | PubChem |
| InChI | InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+ | PubChem |
| SMILES | C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2 | PubChem |
Biological Activity: A Selective uPA Inhibitor
UK122 has been characterized as a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[1]
Quantitative Bioactivity Data
The inhibitory activity and selectivity of UK122 have been quantified in various assays.
| Assay | Target/Cell Line | Result (IC₅₀) | Reference |
| Cell-free indirect uPA assay | uPA | 0.2 µM | [1] |
| Protease Selectivity Assay | tPA | >100 µM | [2] |
| Protease Selectivity Assay | Plasmin | >100 µM | [2] |
| Protease Selectivity Assay | Thrombin | >100 µM | [2] |
| Protease Selectivity Assay | Trypsin | >100 µM | [2] |
| Cytotoxicity Assay | CFPAC-1 (pancreatic cancer cells) | >100 µM | [1] |
| Cell Migration Assay | CFPAC-1 (pancreatic cancer cells) | Dose-dependent inhibition | [2] |
| Cell Invasion Assay | CFPAC-1 (pancreatic cancer cells) | Significant reduction | [2] |
These data highlight that UK122 is a highly specific inhibitor of uPA with minimal off-target effects on other serine proteases and low cytotoxicity at concentrations where it effectively inhibits cell migration and invasion.[1][2]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of UK122 is the direct inhibition of the catalytic activity of uPA. By binding to uPA, UK122 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease. This disruption of the uPA-plasmin cascade leads to a reduction in the degradation of extracellular matrix components, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize.
Caption: The uPA signaling pathway and the inhibitory action of UK122.
Experimental Protocols
Synthesis of UK122
The synthesis of UK122 involves the condensation of 4-formylbenzenecarboximidamide with N-benzoylglycine in the presence of a dehydrating agent, likely following a modified Erlenmeyer-Plöchl reaction.
Caption: A generalized workflow for the synthesis of UK122.
Cell-Free Indirect uPA Assay
This assay is used to determine the direct inhibitory effect of UK122 on uPA activity.
-
Reagents: Purified human uPA, a chromogenic uPA substrate, and plasminogen.
-
Procedure:
-
uPA is incubated with varying concentrations of UK122 in a suitable buffer.
-
Plasminogen is added to the mixture. uPA will convert plasminogen to plasmin.
-
A chromogenic substrate for plasmin is added. The rate of color development, which is proportional to plasmin activity, is measured using a spectrophotometer.
-
-
Analysis: The concentration of UK122 that inhibits 50% of uPA activity (IC₅₀) is calculated.
Cytotoxicity Assay
This assay assesses the toxicity of UK122 to cancer cells.
-
Cell Line: CFPAC-1 (human pancreatic cancer cell line).
-
Procedure:
-
CFPAC-1 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of UK122 for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity.
-
-
Analysis: The IC₅₀ value for cytotoxicity is determined. For UK122, this was found to be greater than 100 µM, indicating low cytotoxicity.[1]
Cell Migration and Invasion Assays
These assays evaluate the effect of UK122 on the migratory and invasive potential of cancer cells.
-
Apparatus: Boyden chambers with a porous membrane (for invasion assays, the membrane is coated with a layer of extracellular matrix, such as Matrigel).
-
Procedure:
-
CFPAC-1 cells, pre-treated with various concentrations of UK122, are seeded in the upper chamber.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
-
Analysis: The number of migrated/invaded cells in the UK122-treated groups is compared to the control group to determine the extent of inhibition.
Safety and Handling
Based on aggregated GHS data, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is classified as:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[4]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and ensure work is carried out in a well-ventilated area.
Conclusion
4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a potent and selective inhibitor of urokinase-type plasminogen activator. Its ability to inhibit uPA activity translates into a significant reduction in cancer cell migration and invasion in vitro, with low associated cytotoxicity. These properties make UK122 a valuable research tool for studying the role of the uPA system in cancer and a potential lead compound for the development of novel anti-metastatic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide | C17H13N3O2 | CID 16220264 - PubChem [pubchem.ncbi.nlm.nih.gov]
